![molecular formula C17H27N5O2 B2953551 tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate CAS No. 1353944-62-3](/img/structure/B2953551.png)
tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate
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Overview
Description
“tert-Butyl (1-(6-(cyclopropylamino)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C18H29N5O2 . It is extensively used in diverse scientific research fields due to its unique properties.
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a piperidine ring, which is a six-membered ring with one nitrogen atom, via a single bond. The piperidine ring is further attached to a tert-butyl carbamate group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 347.455 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Scientific Research Applications
Process Development and Synthesis
One study describes a practical and scalable synthesis of a related compound, highlighting its role as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. This synthesis involves an efficient one-pot, two-step telescoped sequence starting from readily available materials, leading to the target product with high purity and yield (Wenjie Li et al., 2012).
Photoredox-Catalyzed Amination
Another application is found in the photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate. This process establishes a new cascade pathway for assembling a range of 3-aminochromones under mild conditions, which can be transformed into diverse amino pyrimidines, broadening the protocol's applications (Zhi-Wei Wang et al., 2022).
Histamine H4 Receptor Ligands
Research has synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R), starting from a pyrimidine hit identified in a high-throughput screening (HTS) campaign. Optimization led to a compound with potent in vitro activity and significant anti-inflammatory and antinociceptive effects in animal models, highlighting the potential of H4R antagonists in pain management (R. Altenbach et al., 2008).
Antibacterial Agents
A series on fluoronaphthyridines explored the synthesis and structure-activity relationships of various analogs as antibacterial agents. One promising candidate showed improved in vitro and in vivo activity, indicating the potential for developing therapeutic agents (D. Bouzard et al., 1992).
Synthesis of Kinase Inhibitors
Another study presented the synthesis of a naphthyridone p38 MAP kinase inhibitor potentially useful for treating rheumatoid arthritis and psoriasis. The synthesis involved novel steps suitable for large-scale preparation, demonstrating the compound's pharmaceutical application potential (John Y. L. Chung et al., 2006).
Mechanism of Action
The mechanism of action of this compound is not specified in the available resources. Its applications in drug development, catalysis, and materials science suggest it may interact with biological or chemical systems in a variety of ways.
properties
IUPAC Name |
tert-butyl N-[1-[6-(cyclopropylamino)pyrimidin-4-yl]piperidin-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-17(2,3)24-16(23)21-13-6-8-22(9-7-13)15-10-14(18-11-19-15)20-12-4-5-12/h10-13H,4-9H2,1-3H3,(H,21,23)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPRMYJLADJXEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC(=C2)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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